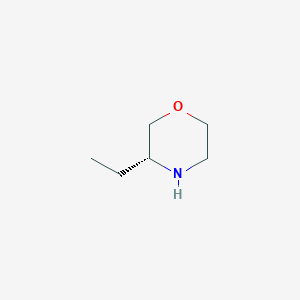![molecular formula C10H9NO3 B1591001 Ethyl furo[3,2-b]pyridine-6-carboxylate CAS No. 122535-03-9](/img/structure/B1591001.png)
Ethyl furo[3,2-b]pyridine-6-carboxylate
Descripción general
Descripción
Ethyl furo[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, has been reported in literature . The synthetic methods leading to these compounds are reviewed in various studies .Molecular Structure Analysis
The molecular structure of Ethyl furo[3,2-b]pyridine-6-carboxylate consists of a planar furopyridine ring . The structure of the compound was characterized by spectroscopic techniques .Aplicaciones Científicas De Investigación
Synthesis of Heteropentalenes
Ethyl furo[3,2-b]pyridine-6-carboxylate is used in the synthesis of heteropentalenes, which are compounds containing two heteroatoms in their structure . The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .
Preparation of O,N-Heteropentalenes
The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulfur and selenium heteroatoms containing structural analogues and bis pyrroles .
Synthesis of Thiazolo [5,4-d] Thiazoles
Ethyl furo[3,2-b]pyridine-6-carboxylate is used in the synthesis of thiazolo [5,4-d] thiazoles, which represents a more straightforward route, according to the Ketcham cyclocondensation .
Pharmacological Activity
Furopyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, are known for their pharmacological activity .
Materials Science
Thiazolothiazoles, which can be synthesized using Ethyl furo[3,2-b]pyridine-6-carboxylate, have become of interest to materials science .
CDK2 Inhibitors
Compounds bearing the furopyridine scaffold, such as Ethyl furo[3,2-b]pyridine-6-carboxylate, have been reported as selective inhibitors of cdc-like kinases (CLKs), cyclin-dependent kinase (CDK2) inhibitors, and dk1, cdk2, Fyn, JNK3 kinase inhibitors .
Anti-Proliferative Activity
Ethyl furo[3,2-b]pyridine-6-carboxylate has shown significant anti-proliferative activity against different human cancer cell lines .
Design and Synthesis of New Derivatives
Ethyl furo[3,2-b]pyridine-6-carboxylate is used in the design and synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives .
Direcciones Futuras
Furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, are frequently used structures in drug research . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, the future directions of Ethyl furo[3,2-b]pyridine-6-carboxylate could be in the field of medicinal chemistry.
Propiedades
IUPAC Name |
ethyl furo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCCWMNQHRENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559528 | |
| Record name | Ethyl furo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl furo[3,2-b]pyridine-6-carboxylate | |
CAS RN |
122535-03-9 | |
| Record name | Ethyl furo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)





![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
